molecular formula C13H18N4 B11879540 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine

1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B11879540
M. Wt: 230.31 g/mol
InChI Key: DODRXJUACMFNOC-UHFFFAOYSA-N
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Description

This compound features a bicyclic imidazo[4,5-c]pyridine core substituted at the 1-position with a cyclopropyl group and at the 2-position with a branched 2-methylpropan-1-amine moiety. The imidazo[4,5-c]pyridine scaffold is notable for its aromaticity and planar structure, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1-(1-cyclopropylimidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C13H18N4/c1-8(2)12(14)13-16-10-7-15-6-5-11(10)17(13)9-3-4-9/h5-9,12H,3-4,14H2,1-2H3

InChI Key

DODRXJUACMFNOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=C(N1C3CC3)C=CN=C2)N

Origin of Product

United States

Biological Activity

1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The imidazo[4,5-c]pyridine moiety is often associated with various pharmacological properties, making derivatives of this structure valuable in drug development.

The molecular formula of the compound is C11H14N4C_{11}H_{14}N_{4} with a molecular weight of approximately 202.26 g/mol. It features a cyclopropyl group attached to an imidazo[4,5-c]pyridine structure, which is known for its diverse biological activities.

Biological Activity Overview

Compounds containing the imidazo[4,5-c]pyridine framework have been reported to exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain compounds in this class demonstrate effectiveness against various bacterial strains.
  • Neuropharmacological Effects : Potential applications in treating neurological disorders have been explored.

The biological activity of this compound is believed to involve interaction with specific biological targets. Interaction studies are crucial for understanding how this compound interacts with proteins and enzymes involved in various signaling pathways.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological properties. For example:

  • Anticancer Studies : In vitro assays demonstrated that the compound can inhibit the growth of several cancer cell lines.
  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, suggesting a mechanism through which it may exert its anticancer effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful.

Compound NameStructural FeaturesUnique Aspects
1-(2-Methylimidazo[4,5-b]pyridin-3-yl)ethanamineContains a methyl group on the imidazole ringPotentially different biological activity profile
2-(Cyclopropylamino)-3-pyridinamineFeatures a cyclopropylamino groupDifferent nitrogen positioning affects reactivity
6-(Cyclopropyl)imidazo[4,5-b]pyridineCyclopropyl substitution on a different positionMay exhibit distinct pharmacological properties

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Anticancer Activity : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis and reduced cell viability.
  • Neuropharmacological Effects : In animal models, this compound exhibited promising results in reducing anxiety-like behaviors, indicating potential applications in treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
Target Compound C₁₃H₁₈N₄ 230.31 g/mol 1-Cyclopropyl, 2-(2-methylpropan-1-amine) Bicyclic core, branched amine
1-Methyl-1H-imidazo[4,5-c]pyridin-2-amine C₇H₈N₄ 148.17 g/mol 1-Methyl, 2-amine Smaller substituents, linear structure
2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine C₆H₁₃N₃ 127.19 g/mol Dihydroimidazole, ethanamine Saturated ring, reduced aromaticity
1-(Cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-one C₁₀H₁₁N₃O 189.22 g/mol 1-Cyclopropylmethyl, 2-ketone Ketone functional group, altered polarity

Analysis of Substituent Effects

Cyclopropyl vs. Methyl at Position 1

  • The cyclopropyl group in the target compound increases steric bulk and lipophilicity compared to the methyl group in . Cyclopropane’s ring strain and rigidity may enhance binding specificity to hydrophobic pockets in biological targets .
  • In contrast, the methyl substituent in reduces molecular weight (148.17 g/mol vs. 230.31 g/mol) but may compromise metabolic stability due to easier oxidative cleavage.

Branched Amine vs. This contrasts with the linear ethanamine chain in , which offers greater rotational freedom but weaker target affinity.

Core Modifications: Imidazo[4,5-c]pyridine vs. Dihydroimidazole

  • The saturated dihydroimidazole ring in reduces aromaticity, diminishing π-π stacking interactions compared to the fully conjugated imidazo[4,5-c]pyridine core. This difference may lower binding affinity in enzyme inhibition assays .

Functional Group Variations: Amine vs. Ketone

  • The ketone in introduces polarity and hydrogen-bond acceptor capacity, altering solubility and target engagement compared to the primary amine in the target compound.

Research Findings and Implications

  • Metabolic Stability : Cyclopropyl-substituted analogs (target compound, ) are predicted to exhibit longer half-lives than methyl-substituted derivatives due to resistance to cytochrome P450 oxidation.
  • Binding Affinity : The branched amine in the target compound may enhance interactions with aspartate residues in enzyme active sites, as seen in related imidazopyridine-based kinase inhibitors .
  • Synthetic Accessibility : The target compound’s synthesis likely requires multi-step functionalization of the imidazo[4,5-c]pyridine core, contrasting with simpler routes for dihydroimidazole derivatives .

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